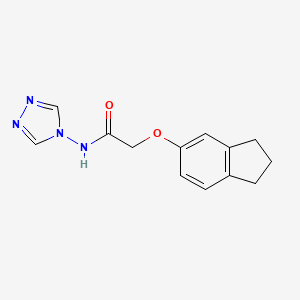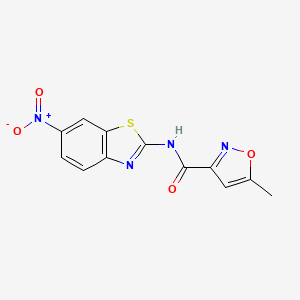![molecular formula C13H11F3N2O2S B4179480 N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide
説明
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as small molecule inhibitors, which are commonly used in drug discovery and development. In
作用機序
The mechanism of action of N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide involves the inhibition of specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood. By inhibiting these enzymes, this compound can increase the levels of endocannabinoids, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide in lab experiments is its high potency and specificity. This compound has been shown to be a highly selective inhibitor of FAAH and MAGL, making it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and its long-term effects on human health are not yet fully understood.
将来の方向性
There are several future directions for research on N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. This compound has been shown to enhance the effectiveness of chemotherapy drugs in some cancer cell lines, and further research is needed to explore this potential. Another area of interest is the development of more selective and potent inhibitors of FAAH and MAGL, which could lead to the development of new therapeutics for various diseases. Finally, further research is needed to fully understand the long-term effects of this compound on human health, particularly its potential toxicity.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research is needed to explore its potential in combination therapy and the development of new therapeutics.
科学的研究の応用
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8(11(19)18-12-17-5-6-21-12)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWYDSLFSRCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
![N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4179469.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4179479.png)